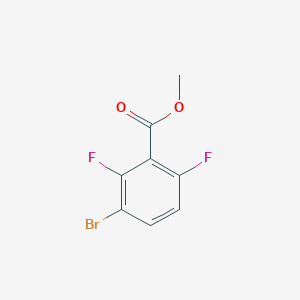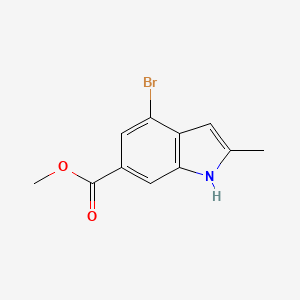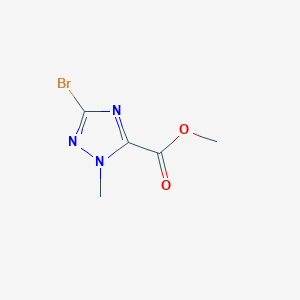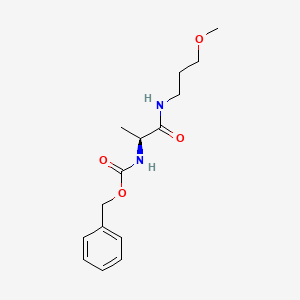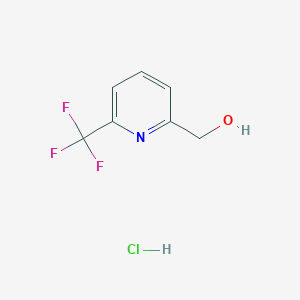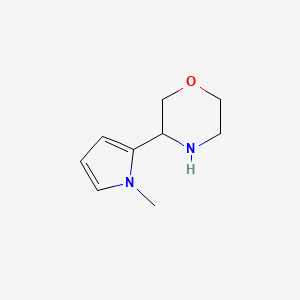
3-(1-methyl-1H-pyrrol-2-yl)morpholine
Vue d'ensemble
Description
“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is a compound that has a similar structure . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .
Synthesis Analysis
Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of N-substituted pyrroles can be achieved via the Paal-Knorr pyrrole condensation .
Molecular Structure Analysis
The molecular structure of a related compound, “3-(1-Methyl-1H-pyrrol-2-yl)pyridine”, has a molecular formula of C10H10N2 and an average mass of 158.200 Da .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a notable reaction . This reaction can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Applications De Recherche Scientifique
1. Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Summary of Application: Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .
- Methods of Application: The study of these compounds involves the synthesis and analysis of their therapeutic potential, specifically their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
- Results or Outcomes: The review summarizes recent reports on the biological potential of pyrrole, pyrrolidine analogs, and their fused analogs .
2. Pyrrole as a Resourceful Small Molecule in Key Medicinal Hetero-aromatics
- Summary of Application: Pyrrole is a biologically active scaffold possessing diverse activities. It is found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
- Methods of Application: The research involves the synthesis of pyrrole and pyrrole-containing analogs, and the study of their structure-activity relationship .
- Results or Outcomes: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
3. Synthesis of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- Summary of Application: A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized .
- Methods of Application: MPM is synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Results or Outcomes: MPM is used to prepare Cu (II) and Co (II) metal complexes .
4. Pyrrole Derivatives as Antifungal Agents
- Summary of Application: Various 2,5-bis (guanidino-aryl)-1-methyl-1H-pyrroles have been synthesized and reported as active antifungal agents .
- Methods of Application: The research involves the synthesis of various 2,5-bis (guanidino-aryl)-1-methyl-1H-pyrroles .
- Results or Outcomes: The pyrrole derivatives were found to be active antifungal agents .
5. Pyrrole Derivatives as Flame Retardants and Ligands
- Summary of Application: 3-one derivatives are actively used as flame retardants and ligands for the design of metal complex nanocatalysts, as well as building blocks in organic synthesis .
- Methods of Application: The study involves the synthesis and application of 3-one derivatives .
- Results or Outcomes: The 3-one derivatives have been successfully used as flame retardants and ligands .
6. Synthesis of N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- Summary of Application: A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized .
- Methods of Application: MPM is synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Results or Outcomes: MPM is used to prepare Cu (II) and Co (II) metal complexes .
4. Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Summary of Application: Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .
- Methods of Application: The study of these compounds involves the synthesis and analysis of their therapeutic potential, specifically their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
- Results or Outcomes: The review summarizes recent reports on the biological potential of pyrrole, pyrrolidine analogs, and their fused analogs .
5. Pyrrole as a Resourceful Small Molecule in Key Medicinal Hetero-aromatics
- Summary of Application: Pyrrole is a biologically active scaffold possessing diverse activities. It is found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
- Methods of Application: The research involves the synthesis of pyrrole and pyrrole-containing analogs, and the study of their structure-activity relationship .
- Results or Outcomes: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
6. 3-One Derivatives as Flame Retardants and Ligands
- Summary of Application: 3-one derivatives are actively used as flame retardants and ligands for the design of metal complex nanocatalysts, as well as building blocks in organic synthesis .
- Methods of Application: The study involves the synthesis and application of 3-one derivatives .
- Results or Outcomes: The 3-one derivatives have been successfully used as flame retardants and ligands .
Safety And Hazards
Propriétés
IUPAC Name |
3-(1-methylpyrrol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h2-3,5,8,10H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDSLKBTXFPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



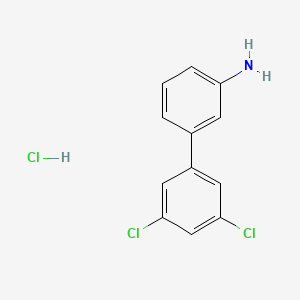
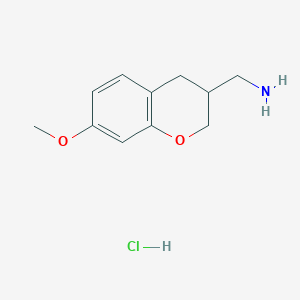
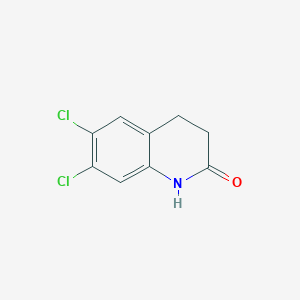
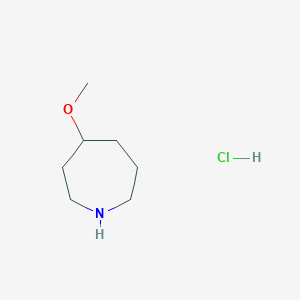
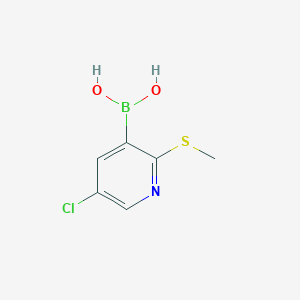
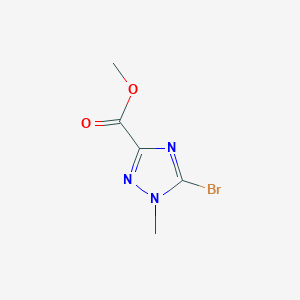
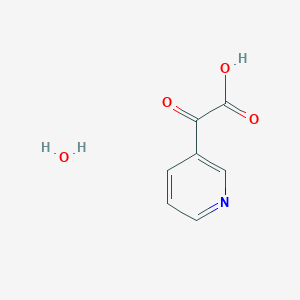
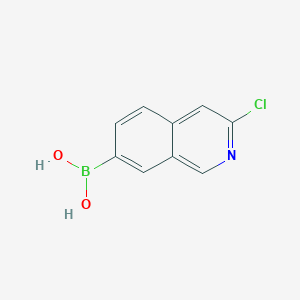
![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
